5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Aminopyrazole building blocks

5-Bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 2445792-01-6) is the dihydrochloride salt of a 5-bromo-substituted 4-aminopyrazole scaffold with an N1-methyl group (free base CAS 1504254-19-6). It belongs to the halogenated aminopyrazole class, which serves as a privileged building block in medicinal chemistry for constructing kinase inhibitor libraries, particularly phosphatidylinositol-3-kinase (PI3K) inhibitors.

Molecular Formula C4H8BrCl2N3
Molecular Weight 248.93 g/mol
CAS No. 2445792-01-6
Cat. No. B6172744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride
CAS2445792-01-6
Molecular FormulaC4H8BrCl2N3
Molecular Weight248.93 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)Br.Cl.Cl
InChIInChI=1S/C4H6BrN3.2ClH/c1-8-4(5)3(6)2-7-8;;/h2H,6H2,1H3;2*1H
InChIKeyRVVLGBXESDGTMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1-methyl-1H-pyrazol-4-amine Dihydrochloride (CAS 2445792-01-6): Procurement-Relevant Identity and Class Positioning


5-Bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride (CAS 2445792-01-6) is the dihydrochloride salt of a 5-bromo-substituted 4-aminopyrazole scaffold with an N1-methyl group (free base CAS 1504254-19-6). It belongs to the halogenated aminopyrazole class, which serves as a privileged building block in medicinal chemistry for constructing kinase inhibitor libraries, particularly phosphatidylinositol-3-kinase (PI3K) inhibitors . The compound features a pyrazole core simultaneously bearing a bromine atom at C5 (enabling Pd-catalyzed cross-coupling), a free primary amine at C4 (available for amidation, urea formation, or diazotization), and an N1-methyl group that blocks tautomerization and fixes the substitution pattern. Its dihydrochloride salt form (C₄H₈BrCl₂N₃, MW 248.94 g/mol) is a crystalline solid with a notified harmonized hazard classification under the ECHA C&L Inventory (EC No. 863-288-4) [1], providing regulatory transparency distinct from unlisted analog salts.

Why 5-Bromo-1-methyl-1H-pyrazol-4-amine Dihydrochloride Cannot Be Casually Substituted by In-Class Analogs


A procurement decision that treats all 'bromo-methyl-aminopyrazoles' as interchangeable ignores three orthogonal vectors of differentiation that materially affect experimental outcomes. First, the halogen identity (Br vs. Cl vs. I) determines cross-coupling efficiency: direct comparative data show that bromo-aminopyrazoles outperform their iodo counterparts in Suzuki–Miyaura reactions due to suppressed dehalogenation side reactions [1]. Second, the regioisomeric positioning of the bromine (C5 vs. C3 vs. C4) alters the electronic environment of the pyrazole ring and the steric accessibility of the reactive site, which governs both coupling yields and downstream SAR . Third, the salt form (dihydrochloride vs. free base vs. monohydrochloride) dictates aqueous solubility, hygroscopicity, storage stability, and weighing accuracy — factors that directly impact reproducibility in multi-step synthesis and biological assay preparation. The quantitative evidence below substantiates each of these differentiation axes.

Quantitative Differentiation Evidence for 5-Bromo-1-methyl-1H-pyrazol-4-amine Dihydrochloride (CAS 2445792-01-6)


Suzuki–Miyaura Cross-Coupling Efficiency: Br-Aminopyrazoles vs. I-Aminopyrazoles — Direct Halogen Comparison

Jedinák et al. (2017) conducted a direct, head-to-head comparison of chloro-, bromo-, and iodo-aminopyrazoles under standardized Suzuki–Miyaura cross-coupling conditions. The study unambiguously demonstrated that bromo- and chloro-aminopyrazoles are superior to iodo-aminopyrazoles due to a significantly reduced propensity for the undesired dehalogenation side reaction that competes with productive C–C bond formation [1]. This side reaction, wherein the carbon–halogen bond is reductively cleaved without coupling, erodes yield and complicates purification. Since 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride supplies the bromo-aminopyrazole pharmacophore, it directly inherits this experimentally validated advantage over the corresponding 5-iodo-1-methyl-1H-pyrazol-4-amine (CAS 1541410-22-3) .

Suzuki-Miyaura cross-coupling Dehalogenation side reaction Aminopyrazole building blocks Palladium catalysis

Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt (CAS 2445792-01-6, MW 248.94) offers fundamentally different physicochemical handling properties compared to the free base (CAS 1504254-19-6, MW 176.01). As a dihydrochloride, the compound gains two equivalents of HCl, which protonate the pyrazole ring nitrogens and the exocyclic amine, rendering the molecule ionic and substantially enhancing water solubility. Vendor technical documentation consistently reports the free base as soluble in organic solvents with limited aqueous solubility, while the dihydrochloride salt is described as highly water-soluble . The molecular weight difference (248.94 vs. 176.01 g/mol, a 41.4% increase) must be accounted for in stoichiometric calculations, making the salt form less prone to weighing errors at small scale.

Salt selection Aqueous solubility Weighing accuracy Biological assay compatibility

Regulatory Classification Certainty: Notified CLP Harmonization for the Dihydrochloride Salt

The 5-bromo-1-methyl-1H-pyrazol-4-amine dihydrochloride salt (CAS 2445792-01-6) holds a notified harmonized classification and labelling entry in the ECHA C&L Inventory under EC No. 863-288-4, providing unambiguous regulatory guidance. The notified hazards are: Acute Toxicity Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315 – Causes skin irritation), Eye Irritation Category 2A (H319 – Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – May cause respiratory irritation), with GHS07 pictogram and Warning signal word [1]. In contrast, the free base (CAS 1504254-19-6), the 3-bromo regioisomer (CAS 1909316-30-8), and the 4-bromo regioisomer (CAS 105675-85-2) do not appear with harmonized CLP notifications, leaving their hazard profiles dependent on vendor self-classification and introducing variability in SDS quality across suppliers.

CLP classification GHS hazard labeling Regulatory compliance Safety data sheet

Storage Stability: Ambient-Tolerant Dihydrochloride Salt vs. Cold-Chain Free Base

Vendor specifications reveal a practical differentiation in storage requirements. The free base (CAS 1504254-19-6) mandates storage at 4°C with protection from light, as specified by Chemscene . The 3-bromo regioisomer (CAS 1909316-30-8) similarly requires 2–8°C storage under inert atmosphere with light protection, as listed by Biomart . In contrast, the dihydrochloride salt (CAS 2445792-01-6) is specified for long-term storage in a cool, dry place without a refrigerated temperature mandate, according to AKSci . This difference reflects the generally higher stability of hydrochloride salts toward oxidative and photolytic degradation compared to free-base aminopyrazoles, consistent with class-level behavior of protonated heterocyclic amines.

Storage stability Cold chain logistics Ambient storage Compound management

Regioisomeric Precision: 5-Bromo-4-amine vs. 3-Bromo-4-amine and 4-Bromo-5-amine Substitution Patterns

Three regioisomeric bromo-methyl-aminopyrazoles are commercially available, each with a distinct substitution pattern: 5-bromo-1-methyl-1H-pyrazol-4-amine (target, CAS 1504254-19-6 free base / CAS 2445792-01-6 dihydrochloride) places bromine at C5 and amine at C4; 3-bromo-1-methyl-1H-pyrazol-4-amine (CAS 1909316-30-8) places bromine at C3; and 4-bromo-1-methyl-1H-pyrazol-5-amine (CAS 105675-85-2) places bromine at C4 and amine at C5 . In the target compound, the bromine at C5 is adjacent to the N1-methyl substituent, creating a distinct steric and electronic environment that influences Pd oxidative addition rates in cross-coupling. The known Suzuki–Miyaura site-selectivity rules for polybromopyrazoles (first attack at position 5) [1] confirm that the 5-position is the electronically preferred site for Pd insertion, making the 5-bromo-4-amine pattern the most synthetically enabling among regioisomers for sequential derivatization strategies.

Regioisomer differentiation Substitution pattern Cross-coupling site accessibility SAR building blocks

High-Confidence Application Scenarios for 5-Bromo-1-methyl-1H-pyrazol-4-amine Dihydrochloride (CAS 2445792-01-6)


Suzuki–Miyaura Diversification of Kinase Inhibitor Scaffolds with Minimized Dehalogenation Byproducts

The direct halogen-comparison data from Jedinák et al. (2017) establish that bromo-aminopyrazoles are the halogen of choice for Suzuki–Miyaura cross-coupling when yield preservation is critical. The target compound's 5-bromo substitution pattern aligns with the electronically preferred site for Pd oxidative addition, enabling efficient C–C bond formation with aryl, heteroaryl, and styryl boronic acids. This is particularly valuable in the construction of 4-amino-5-aryl-pyrazole libraries for kinase inhibitor programs (e.g., PI3K, CDK, BRAF inhibitor series) where the 4-amino group serves as a subsequent derivatization point for urea, amide, or sulfonamide formation . The dihydrochloride salt's water solubility further facilitates aqueous Suzuki conditions (e.g., Pd(dppf)Cl₂ with K₂CO₃ in dioxane/water), which are increasingly preferred for green chemistry and ease of product isolation [1].

Multi-Step Synthesis of Fully Substituted Aminopyrazoles via Sequential C5-Coupling and C4-Diazotization

The ACS Omega report by Kuleshova et al. (2017) demonstrates a two-step strategy for fully substituted amino-pyrazoles where the 5-position is first diversified via Suzuki–Miyaura coupling followed by deaminative transformations at C4 through diazotization, achieving up to 71% yield over four steps. The 5-bromo-4-amine substitution pattern of the target compound is an ideal entry point for this strategy: the bromine at C5 is coupled first (avoiding chemoselectivity conflicts with the amine), and the free amine at C4 is subsequently converted to a diazonium salt for arylation or reduction. The dihydrochloride salt form ensures accurate stoichiometry in the diazotization step (NaNO₂/HCl), where the pre-protonated amine eliminates the variability associated with in situ HCl addition to the free base.

Aqueous-Phase Bioconjugation and In Vitro Pharmacology Assay Preparation

The high aqueous solubility of the dihydrochloride salt, in contrast to the organic-solvent-soluble free base , makes this compound the preferred form for applications requiring dissolution in aqueous buffers or biological media. This includes: (i) preparation of DMSO/aqueous serial dilutions for biochemical IC₅₀ determination where premature precipitation of free base can produce false negatives; (ii) aqueous-phase bioconjugation reactions (e.g., coupling to PEG linkers or fluorescent tags via the C4-amine) without organic co-solvent interference; and (iii) use as a water-soluble synthetic intermediate in one-pot multi-component reactions where organic solvent incompatibility with subsequent enzymatic or biological steps is a concern. The ECHA-harmonized hazard classification [1] also ensures that appropriate PPE and engineering controls are unambiguously specified for in vitro pharmacology workflows.

Building Block Procurement for Parallel Library Synthesis Requiring Ambient-Stable Stock Solutions

The ambient-temperature storage tolerance of the dihydrochloride salt , in contrast to the 2–8°C cold-chain requirement of the free base and the 3-bromo regioisomer [1], positions this compound as the operationally simpler choice for core building block collections that support parallel synthesis platforms. When tens to hundreds of building blocks are managed simultaneously for library production, eliminating cold storage requirements reduces freezer footprint, simplifies inventory management, and eliminates freeze-thaw cycling degradation risks. The 98% purity specification from LeYan and the clear molecular weight (248.94 g/mol) also support automated liquid handling systems where accurate molarity calculations depend on well-defined salt stoichiometry.

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